molecular formula C22H16F3NO3 B2378261 (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate CAS No. 478046-78-5

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate

Cat. No.: B2378261
CAS No.: 478046-78-5
M. Wt: 399.369
InChI Key: LVEYJTCEKJUCDW-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate is a versatile chemical compound with a unique structure that enables various applications in scientific research. Its molecular formula is C22H16F3NO3, and it has a molecular weight of 399.369 g/mol. This compound is primarily used in research settings and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate typically involves the condensation of 4-(benzyloxy)benzaldehyde with 4-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and catalysts. The purification process may also be adapted to accommodate larger quantities, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a hole-transporting material in the construction of efficient perovskite solar cells, achieving high power conversion efficiency.

    Biology: Investigated for its potential as a ligand in biochemical assays and molecular recognition studies.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a ligand, binding to target proteins or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in structure but lacks the trifluoromethyl group.

    4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a benzyloxy group.

    3-Cyanophenylboronic acid: Contains a cyano group instead of a benzyloxy group.

Uniqueness

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate is unique due to its combination of a benzyloxy group and a trifluoromethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO3/c23-22(24,25)19-10-8-18(9-11-19)21(27)29-26-14-16-6-12-20(13-7-16)28-15-17-4-2-1-3-5-17/h1-14H,15H2/b26-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEYJTCEKJUCDW-VULFUBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.